molecular formula C22H26ClN7O B11268736 6-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

6-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11268736
M. Wt: 439.9 g/mol
InChI Key: OMJDGALTSUQHOP-UHFFFAOYSA-N
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Description

The compound 6-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic molecule featuring a triazolopyridazine core, piperazine, and piperidine rings, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Introduction of the Piperazine Ring: The piperazine moiety is typically added through a coupling reaction, such as using a piperazine derivative and a carbonyl-containing intermediate.

    Final Assembly: The final compound is assembled by linking the chlorophenyl group to the piperazine ring through a carbonyl bridge, often using reagents like carbonyldiimidazole or similar coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-{[4-(4-Bromophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The uniqueness of 6-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H26ClN7O

Molecular Weight

439.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C22H26ClN7O/c1-16-24-25-20-5-6-21(26-30(16)20)28-9-7-17(8-10-28)22(31)29-13-11-27(12-14-29)19-4-2-3-18(23)15-19/h2-6,15,17H,7-14H2,1H3

InChI Key

OMJDGALTSUQHOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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